

Phase Transition Dynamics of [NH3(CH2)5NH3]ZnCl4: A Technical Overview

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Compound of Interest		
Compound Name:	azanium;cadmium(2+);phosphate	
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The organic-inorganic hybrid crystal, pentane-1,5-diammonium tetrachlorozincate ([NH3(CH2)5NH3]ZnCl4), has garnered significant interest for its unique structural phase transitions and thermal properties. This technical guide provides a comprehensive analysis of the phase transition behavior of this compound, consolidating key data, experimental methodologies, and structural information from recent scientific literature.

Core Physicochemical Properties and Phase Transitions

[NH3(CH2)5NH3]ZnCl4 is a member of the diammonium series of hybrid materials, which are characterized by organic diammonium cations situated between inorganic layers. These compounds are of interest for their potential applications in various fields, driven by their tunable structural and physical properties.

Crystal Structure

At room temperature (300 K), [NH3(CH2)5NH3]ZnCl4 crystallizes in a monoclinic system with the C2/c space group. The crystal structure consists of [ZnCl4]²⁻ tetrahedra and [NH3(CH2)5NH3]²⁺ cations. The organic chains are located between the inorganic layers.

Phase Transition Temperatures



Differential Scanning Calorimetry (DSC) has revealed multiple endothermic peaks, indicating several phase transitions as the temperature is varied. The key phase transition and melting temperatures are summarized below.

Transition	Temperature (K)	Method of Determination
Phase Transition	256	DSC[1][2][3]
Phase Transition	390	DSC, Single-crystal XRD, Powder XRD[1][2][3]
Melting Temperature	481	DSC[1][2][3]

A minor change related to a phase transition has also been observed near 340 K in X-ray diffraction patterns.[2] The transition at 390 K is a significant structural phase transition, confirmed by noticeable changes in the powder XRD patterns. New peaks appear between 10 and 15° (2θ) above this temperature.

Experimental Protocols

The characterization of [NH3(CH2)5NH3]ZnCl4 and its phase transitions involves a suite of analytical techniques. The detailed methodologies are outlined below.

Synthesis and Crystal Growth

Single crystals of [NH3(CH2)5NH3]ZnCl4 are typically synthesized using the slow evaporation solution growth method at room temperature.[4]

Structural Analysis: X-ray Diffraction (XRD)

- Single-Crystal XRD: Used to determine the fundamental crystal structure, including space group and lattice parameters at a specific temperature (e.g., 300 K).
- Powder XRD: Employed to observe changes in the crystal structure as a function of temperature. The powder patterns are recorded during heating to identify phase transition temperatures by observing the appearance or disappearance of diffraction peaks.

Thermal Analysis



- Differential Scanning Calorimetry (DSC): This is the primary technique for identifying phase transition temperatures and the associated enthalpy changes. The material is heated and cooled at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen) to detect endothermic and exothermic events.
- Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to distinguish between phase transitions and decomposition. The mass of the sample is monitored as a function of temperature.

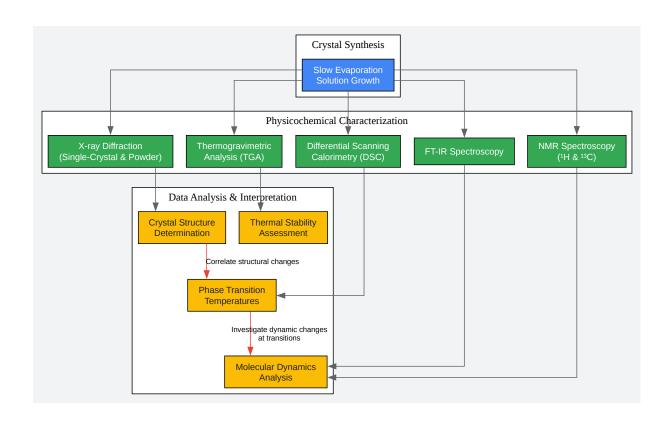
Spectroscopic and Resonance Studies

- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the vibrational modes of the organic and inorganic components of the crystal, providing insights into the bonding environment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (¹H and ¹³C) is a powerful tool for probing the local environment and dynamics of the organic cation.
 Temperature-dependent NMR studies can reveal changes in molecular motion and chemical shifts associated with phase transitions. For instance, changes in the chemical shifts for the C2 carbon of the pentane chain have been observed around 340 K.[1][3]

Visualizing Experimental Workflow and Phase Transitions

The following diagrams illustrate the logical flow of experiments and the sequence of phase transitions in [NH3(CH2)5NH3]ZnCl4.

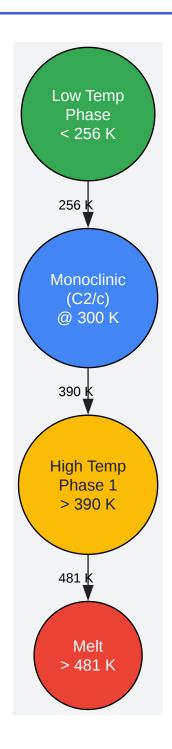




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Experimental workflow for [NH3(CH2)5NH3]ZnCl4 studies.





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Temperature-dependent phase transitions of [NH3(CH2)5NH3]ZnCl4.

Summary of Quantitative Data

The key quantitative data from the phase transition studies are presented below for direct comparison.



Table 1: Crystallographic Data at 300 K

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	21.4175
b (Å)	7.3574
c (Å)	19.1079
β (°)	120.5190
Z	8
Source:[1][2][3]	

Table 2: Thermal Analysis Data

Event	Temperature (K)	Technique
Endothermic Peak	256	DSC[1][2][3]
Endothermic Peak	390	DSC[1][2][3]
Endothermic Peak (Melting)	481	DSC[1][2][3]
Thermal Stability up to	~490	TGA[4]

Table 3: 13C NMR Chemical Shifts



Carbon Atom	Chemical Shift at 300 K (ppm)	Chemical Shift at 410 K (ppm)
C1	41.98, 42.44	Not specified
C2	26.04	Not specified
C3	24.32	Not specified
Note: C1 is adjacent to the		

NH3 group, C3 is the central carbon, and C2 is between C1 and C3.[1]

This technical guide provides a consolidated overview of the phase transition studies of [NH3(CH2)5NH3]ZnCl4 crystals. The presented data and methodologies are crucial for researchers and scientists working on the development and characterization of novel hybrid materials. The distinct phase transitions and thermal behavior of this compound warrant further investigation for potential applications in materials science and beyond.

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